molecular formula C8H13BrO B13163027 3-(Bromomethyl)-3-cyclopropyloxolane

3-(Bromomethyl)-3-cyclopropyloxolane

Cat. No.: B13163027
M. Wt: 205.09 g/mol
InChI Key: MLGXUAWBSBAMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-3-cyclopropyloxolane is an organic compound characterized by a bromomethyl group attached to a cyclopropyloxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-cyclopropyloxolane typically involves the bromination of cyclopropyloxolane derivatives. One common method includes the reaction of cyclopropyloxolane with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective bromination of the methyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-cyclopropyloxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclopropyloxolane derivatives with different substituents.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted cyclopropyloxolane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(Bromomethyl)-3-cyclopropyloxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-cyclopropyloxolane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The cyclopropyloxolane ring provides structural rigidity, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)-3-cyclopropylmethanol
  • 3-(Bromomethyl)-3-cyclopropylacetone
  • 3-(Bromomethyl)-3-cyclopropylpropane

Uniqueness

3-(Bromomethyl)-3-cyclopropyloxolane is unique due to its specific ring structure and the presence of a bromomethyl group. This combination imparts distinct chemical properties, making it valuable for targeted applications in synthesis and research.

Properties

Molecular Formula

C8H13BrO

Molecular Weight

205.09 g/mol

IUPAC Name

3-(bromomethyl)-3-cyclopropyloxolane

InChI

InChI=1S/C8H13BrO/c9-5-8(7-1-2-7)3-4-10-6-8/h7H,1-6H2

InChI Key

MLGXUAWBSBAMNY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CCOC2)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.